molecular formula C₁₄H₁₅N₃ B1145916 Methyl Varenicline CAS No. 1333145-89-3

Methyl Varenicline

Cat. No.: B1145916
CAS No.: 1333145-89-3
M. Wt: 225.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype, which plays a crucial role in the brain’s reward system by releasing dopamine . This compound retains similar pharmacological properties but with slight modifications to its chemical structure, potentially offering unique benefits in therapeutic applications.

Mechanism of Action

Target of Action

Methyl Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

This compound competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Biochemical Pathways

This compound reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4beta2* nicotinic acetylcholine receptors . The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex .

Pharmacokinetics

This compound exhibits linear pharmacokinetics when given as single (0.1–3 mg) or multiple-dose (1–3 mg/day) administration . Absorption is virtually complete after oral administration .

Result of Action

This compound significantly reduces LPS-induced COX-1, COX-2 and prostaglandin levels and ROS to an extent similar to that observed with anti-inflammatory agents . Furthermore, this compound significantly reduced LPS-induced cell migration through alpha7nAChR, while decreasing cell proliferation independently of nAChR .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of nicotine, as it competes with nicotine for binding sites . The efficacy of this compound can also be influenced by the individual’s metabolic rate and the presence of other substances in the body .

Biochemical Analysis

Biochemical Properties

Methyl Varenicline is known to interact with nicotinic acetylcholine receptors, specifically as a partial agonist of the alpha4/beta2 subtype . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

In the context of cellular effects, this compound has been shown to have an impact on various types of cells and cellular processes. It influences cell function by modulating the activity of nicotinic acetylcholine receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a partial agonist at certain nicotinic acetylcholine receptors . It competes with nicotine for binding sites, exerting mild agonistic activity that is much lower than nicotine . This action is thought to ease withdrawal symptoms in the context of smoking cessation .

Temporal Effects in Laboratory Settings

Studies have shown that treatment guess during a placebo-controlled laboratory study of varenicline can impact measures of craving, smoking reward, and smoking reinforcement .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages

Metabolic Pathways

This compound undergoes minimal metabolism, with approximately 92% of the recovered drug-related entity in urine being unchanged . The metabolite profiles for circulation and urine were found to be similar for smokers and nonsmokers .

Transport and Distribution

It is known that most of the active compound is excreted by the kidneys .

Chemical Reactions Analysis

Methyl Varenicline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.

Common reagents used in these reactions include hydrogen gas for reductions, halogenating agents like chlorine or bromine for substitutions, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl Varenicline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl Varenicline is compared with other nicotinic receptor partial agonists such as:

This compound’s uniqueness lies in its ability to provide therapeutic benefits for smoking cessation with potentially fewer side effects and lower addiction potential compared to full agonists like nicotine .

Biological Activity

Methyl Varenicline, a derivative of Varenicline, is primarily recognized for its role as a smoking cessation aid. This article explores its biological activity, focusing on its mechanisms, efficacy, safety, and potential neuroprotective effects, supported by various studies and data.

This compound acts as a partial agonist at the neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This selectivity is crucial as it allows the compound to mimic nicotine's effects while simultaneously blocking nicotine's binding to these receptors. The pharmacological profile is characterized by:

  • High Selectivity : this compound exhibits over 500-fold selectivity for α4β2 compared to α3β4, over 3500-fold compared to α7, and over 20,000-fold compared to α1βγδ receptors .
  • Dose-Dependent Effects : Studies indicate that this compound can dose-dependently reverse nicotine withdrawal symptoms and block the rewarding effects of nicotine, suggesting its utility in managing addiction .

Efficacy in Smoking Cessation

This compound has been shown to significantly enhance smoking cessation rates compared to placebo and nicotine replacement therapies (NRT). A systematic review of randomized controlled trials (RCTs) revealed:

  • Higher Cessation Rates : The pooled risk ratio for smoking cessation was 2.09 (95% CI: 1.52, 2.67), indicating that patients using this compound were more than twice as likely to quit compared to those using NRT alone .
  • Long-Term Abstinence : Continuous abstinence rates were notably higher at various intervals (e.g., 40.1% vs. 11.6% at Weeks 9-12) when comparing this compound with placebo .

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects:

  • Common Side Effects : These include nausea, insomnia, and abnormal dreams. Serious side effects may include neuropsychiatric events such as mood changes and aggressive behavior, particularly in individuals consuming alcohol concurrently .
  • FDA Warnings : The FDA has issued warnings regarding potential risks associated with this compound, including seizures and altered alcohol tolerance .

Neuroprotective Effects

Recent studies have explored the potential neuroprotective properties of this compound:

  • Animal Studies : Research involving animal models suggests that this compound may protect against dopaminergic damage in conditions such as Parkinson's disease. It was observed to reduce hyperactivity induced by neurotoxic agents without affecting overall dopamine levels .
  • Mechanistic Insights : The compound's action on nAChRs may contribute to its neuroprotective effects by modulating neurotransmitter release and enhancing neuronal survival under stress conditions .

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of this compound:

  • Directly Observed Therapy (DOT) :
    • A study involving smokers with opioid use disorder showed that adherence to a DOT regimen significantly improved smoking cessation rates compared to self-administered therapy (18% vs. 10% abstinence) .
  • Flexible Dosing Regimen :
    • A multicenter trial demonstrated that a flexible dosing schedule of this compound was safe and effective for smoking cessation, with participants achieving higher continuous abstinence rates over time compared to those receiving placebo .

Summary Table of Key Findings

Parameter This compound Placebo/NRT
Selectivity for α4β2 nAChR>500-foldN/A
Cessation Rate (Weeks 9-12)40.1%11.6%
Neuroprotective EffectsReduces dopaminergic damageNot applicable
Common Side EffectsNausea, insomniaVariable
Serious Adverse EventsNeuropsychiatric risksVariable

Properties

CAS No.

1333145-89-3

Molecular Formula

C₁₄H₁₅N₃

Molecular Weight

225.29

Synonyms

2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.